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Compound of Interest

Compound Name: Propargyl-PEG8-NH2

Cat. No.: B610275 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Propargyl-PEG8-NH2, a

versatile heterobifunctional linker crucial in the development of advanced therapeutics such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide

details the properties of Propargyl-PEG8-NH2, its commercial sources, and provides detailed

protocols for its application in bioconjugation.

Introduction to Propargyl-PEG8-NH2
Propargyl-PEG8-NH2 is a chemical linker featuring a terminal propargyl group (an alkyne) and

a primary amine, connected by an eight-unit polyethylene glycol (PEG) spacer. This unique

structure allows for a two-step, orthogonal conjugation strategy. The primary amine can be

readily coupled to a carboxyl group or an activated ester on a target molecule, while the

propargyl group is available for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) "click" reaction with an azide-modified molecule.[1][2] The hydrophilic PEG chain

enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

Commercial Suppliers and Product Specifications
Several commercial suppliers offer Propargyl-PEG8-NH2, ensuring its accessibility for

research and development. The table below summarizes the product specifications from

prominent vendors.
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Supplier
Catalog
Number

Purity
Molecular
Weight (
g/mol )

CAS
Number

Solubility

BroadPharm BP-22521 >98% 407.5
1196732-52-

1

Water,

DMSO, DCM,

DMF[2]

MedchemExp

ress
HY-136353 >98% 407.5

1196732-52-

1
Not specified

AxisPharm AP12299 >95% 407.5
1196732-52-

1
Not specified

Applications in Drug Development
The bifunctional nature of Propargyl-PEG8-NH2 makes it a valuable tool in the targeted

delivery of therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.[4][5] Propargyl-PEG8-NH2 serves as a versatile linker to connect a

target protein-binding ligand to an E3 ligase-binding ligand.[4][6]

Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent

cytotoxic agent specifically to cancer cells.[7] Propargyl-PEG8-NH2 can be used to link the

cytotoxic payload to the antibody, often through site-specific conjugation methods to ensure a

homogenous drug-to-antibody ratio (DAR).[8]

Experimental Protocols
The following are generalized protocols for the use of Propargyl-PEG8-NH2 in bioconjugation.

Researchers should optimize the reaction conditions for their specific application.
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Amide Bond Formation with a Carboxylic Acid-
Containing Molecule
This protocol describes the coupling of the primary amine of Propargyl-PEG8-NH2 to a

molecule containing a carboxylic acid.

Materials:

Molecule of interest with a carboxylic acid group

Propargyl-PEG8-NH2

Amide coupling reagents (e.g., HATU, HOBt)

Tertiary amine base (e.g., DIPEA, triethylamine)

Anhydrous aprotic solvent (e.g., DMF, DMSO)

Reaction vessel

Stirring apparatus

Analytical tools for reaction monitoring (e.g., LC-MS, TLC)

Procedure:

Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent in

the reaction vessel.

Add the coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the

solution.

Add the tertiary amine base, DIPEA (2 equivalents), to the reaction mixture.

Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

Add a solution of Propargyl-PEG8-NH2 (1.2 equivalents) in the anhydrous solvent to the

reaction mixture.
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Stir the reaction at room temperature for 2-24 hours, monitoring the progress by LC-MS or

TLC.

Upon completion, quench the reaction by adding water.

Extract the product with an appropriate organic solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the product by flash column chromatography or preparative HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
This protocol outlines the "click" reaction between the propargyl-functionalized molecule and an

azide-containing molecule.

Materials:

Propargyl-functionalized molecule from the previous step

Azide-containing molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous conditions)

Solvent system (e.g., t-butanol/water, DMSO)

Reaction vessel

Stirring apparatus

Analytical tools for reaction monitoring (e.g., LC-MS, TLC)
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Procedure:

Dissolve the propargyl-functionalized molecule (1 equivalent) and the azide-containing

molecule (1.1 equivalents) in the chosen solvent system in the reaction vessel.

In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) in water.

In another vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

If using THPTA, add it to the copper(II) sulfate solution at a 1:1 molar ratio.

Add the copper sulfate solution (with or without THPTA) to the reaction mixture.

Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

Stir the reaction at room temperature for 1-12 hours, monitoring the progress by LC-MS or

TLC.

Upon completion, the product can be purified by preparative HPLC or other suitable

chromatographic techniques.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows

related to the use of Propargyl-PEG8-NH2.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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